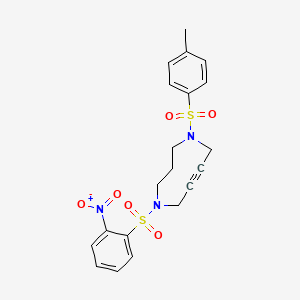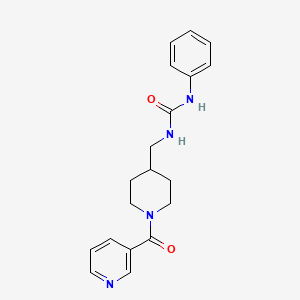
1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate” seems to be related . It is used for research and development .
Molecular Structure Analysis
The molecular structure of similar compounds like ‘1-allyl-3-((1-nicotinoylpiperidin-4-yl)methyl)urea’ contains 45 bonds in total, including 23 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 urea (-thio) derivative, and 1 Pyridine .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- A study focused on the development of efficient synthesis methods for compounds with potential antimicrobial activities. The research involved the synthesis of s-triazine analogs, highlighting the utility of palladium-catalyzed C-C Suzuki coupling. These compounds exhibited profound antimycobacterial activity, indicating their potential as lead compounds in combating M. tuberculosis H37Rv (Patel, Chikhalia, & Kumari, 2014).
Biological Activities
- Investigations into the biological activities of nicotinic acid derivatives have led to the discovery of their potent antimicrobial properties. For instance, new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal species, highlighting their therapeutic potential (Patel & Shaikh, 2010).
- Another study outlined the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solutions. These derivatives demonstrated significant inhibition efficiency, providing insights into their potential industrial applications for protecting metals against corrosion (Chakravarthy, Mohana, & Kumar, 2014).
Antiprotozoal and Antihypertensive Properties
- Research on aza-analogues of furamidine synthesized through new chemistry methods revealed their potent antiprotozoal activity against Trypanosoma b.rhodesiense and P. falciparum. Some compounds showed significant in vivo curative effects in a mouse model, suggesting their potential for treating protozoal infections (Ismail et al., 2003).
Herbicide Development
- A study on the crystal structure of metobromuron, a phenylurea herbicide, provided insights into its mechanism of action, which involves inhibition of chloroplast electron transport in photosynthesis. This research contributes to the understanding of how structural features influence the herbicidal activity and could guide the development of more effective herbicides (Kang, Kim, Kwon, & Kim, 2015).
Insecticidal Activity
- Novel nicotinoids synthesized through innovative chemistry techniques showed enhanced insecticidal activity compared to nicotine, particularly against aphids and thrips. These findings open new avenues for developing safer and more effective insecticides (Stumpf, Comins, Sparks, Donohue, & Roe, 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the deubiquitinase usp7 , which plays a crucial role in tumorigenesis via multiple cell pathways .
Mode of Action
Compounds with similar structures have been shown to interact with their targets by forming hydrogen bonds .
Biochemical Pathways
This pathway is involved in the regulation of cell growth and apoptosis .
Pharmacokinetics
Similar compounds have shown acceptable bioavailability .
Result of Action
Related compounds have been found to induce apoptosis and cell cycle arrest .
Eigenschaften
IUPAC Name |
1-phenyl-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(16-5-4-10-20-14-16)23-11-8-15(9-12-23)13-21-19(25)22-17-6-2-1-3-7-17/h1-7,10,14-15H,8-9,11-13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXZZIVLQNCRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2826851.png)

![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)
![Ethyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2826854.png)
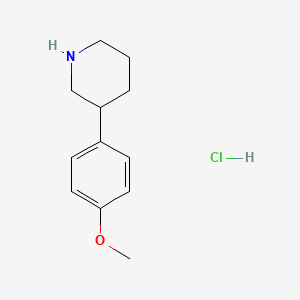
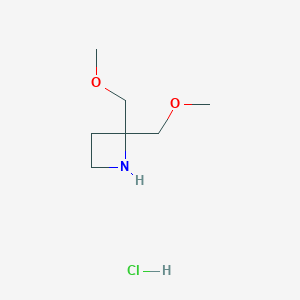
![2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2826860.png)
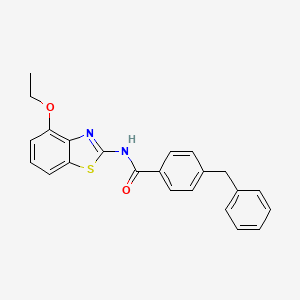
![Ethyl 4-[[2-[[1-oxo-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2826864.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2826865.png)
